1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile
Overview
Description
1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile is a chemical compound with the molecular formula C12H11F2N . It has a molecular weight of 207.22 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11F2N/c13-9-4-3-5-10(14)11(9)12(8-15)6-1-2-7-12/h3-5H,1-2,6-7H2 . This indicates that the molecule consists of a cyclopentane ring with a carbonitrile group (-CN) and a 2,6-difluorophenyl group attached to it.Physical and Chemical Properties Analysis
This compound is a powder .Scientific Research Applications
Synthesis and Anticonvulsant Activity : A study explored the synthesis of amino amides and amino esters based on cyclopentane-1-carbonitrile derivatives, including 1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile. These compounds showed potential for anticonvulsant activity (Arustamyan et al., 2019).
Formation of Spiro Compounds : Research demonstrated the formation of spiro compounds by cyclocondensation involving similar cyclopentane-1-carbonitrile structures. This process is significant in creating complex molecular structures (Shi et al., 2010).
Knoevenagel Condensation and Ring Closure : A study found that interacting certain benzaldehydes with substituted acetonitriles (including structures similar to this compound) leads to the formation of spiroquinoline-cyclopentane analogues. This reaction progresses via Knoevenagel condensation and subsequent ring closure (Tverdokhlebov et al., 2006).
Use in Cyanation Reactions : A study highlighted the use of dicyanomethylene compounds, which include similar cyclopentane-1-carbonitrile derivatives, as cyanation reagents in organic synthesis (Döpp et al., 2002).
Investigation in Organic Synthesis : The molecule was involved in the synthesis of cyanohydrin glycosides, indicating its use in complex organic synthesis processes (Olafsdottir et al., 1991).
Proton Magnetic Resonance Studies : Proton nuclear magnetic resonance (NMR) studies included cyclopentane-1-carbonitrile derivatives, demonstrating its application in analytical chemistry for understanding molecular structures (Koster & Janssen, 1976).
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile is not clear as it is typically used for research purposes and not intended for human or veterinary use.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)cyclopentane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N/c13-9-4-3-5-10(14)11(9)12(8-15)6-1-2-7-12/h3-5H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUNIFLOZWEGMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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